Product packaging for (R)-2,2,4-Trimethylpyrrolidine(Cat. No.:)

(R)-2,2,4-Trimethylpyrrolidine

Cat. No.: B13329789
M. Wt: 113.20 g/mol
InChI Key: AJMDMNYTTSGFEL-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2,2,4-Trimethylpyrrolidine is a chiral pyrrolidine derivative of significant value in organic synthesis and pharmaceutical research, with the CAS Number 1897387-73-3 and a molecular formula of C 7 H 15 N . This compound serves as a key chiral building block for the stereoselective synthesis of more complex molecules . Its applications include use as an intermediate in the development of pharmaceutical compounds and as a precursor for ligands in asymmetric catalysis . The defined stereocenter at the 4-position of the pyrrolidine ring is critical for inducing specific stereochemical outcomes in target molecules. Suppliers typically offer this reagent for cold-chain shipment to preserve stability . This compound is intended for research and further manufacturing applications only and is not certified for direct human use . Researchers should consult the safety data sheet for proper handling and storage guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15N B13329789 (R)-2,2,4-Trimethylpyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15N

Molecular Weight

113.20 g/mol

IUPAC Name

(4R)-2,2,4-trimethylpyrrolidine

InChI

InChI=1S/C7H15N/c1-6-4-7(2,3)8-5-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1

InChI Key

AJMDMNYTTSGFEL-ZCFIWIBFSA-N

Isomeric SMILES

C[C@@H]1CC(NC1)(C)C

Canonical SMILES

CC1CC(NC1)(C)C

Origin of Product

United States

Synthetic Methodologies for R 2,2,4 Trimethylpyrrolidine

Enantioselective Synthesis via Precursor Reduction

The core strategy for synthesizing (R)-2,2,4-Trimethylpyrrolidine involves the stereospecific reduction of a precursor molecule, ensuring the retention of the desired (R) configuration. This is typically accomplished in a two-stage process: first, the creation of a chiral pyrrolidinone intermediate, followed by its reduction to the final pyrrolidine (B122466) product. google.com

The final step in the primary synthetic route is the reduction of the carbonyl group within the chiral lactam, (R)-3,5,5-Trimethylpyrrolidin-2-one, to yield this compound. google.comgoogle.com This transformation from an amide to an amine is crucial and requires powerful reducing agents.

The conversion of (R)-3,5,5-Trimethylpyrrolidin-2-one to this compound is effectively achieved through the use of hydride-based reducing agents. google.com This reaction reduces the cyclic amide (lactam) to the corresponding cyclic amine (pyrrolidine). masterorganicchemistry.com The process involves reacting the chiral precursor with 1 to 2 molar equivalents of the hydride agent. google.com This reduction can be carried out at elevated temperatures, often between 40°C and 80°C. google.com

Lithium aluminum hydride (LiAlH₄ or LAH) is a particularly potent and commonly employed hydride reducing agent for this transformation. google.comgoogle.com Its high reactivity is necessary to reduce the stable amide functional group, a feat not achievable with milder agents like sodium borohydride. masterorganicchemistry.comharvard.edu The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (B95107) (THF). In one documented procedure, the reduction of the pyrrolidinone precursor with LAH in THF at temperatures between 60–63°C resulted in an 87% yield of the final this compound product after work-up. The process involves the addition of hydride to the carbonyl carbon, ultimately leading to the removal of the oxygen atom and the formation of the amine. masterorganicchemistry.com

Table 1: Reduction of (R)-3,5,5-Trimethylpyrrolidin-2-one

Reducing AgentSolventYield
Lithium Aluminum Hydride (LAH)Tetrahydrofuran (THF)87%

Enantioselective Hydrogenation of Olefinic Pyrrolidinone Intermediates

The chiral precursor, (R)-3,5,5-Trimethylpyrrolidin-2-one, is itself synthesized from an achiral starting material through a critical enantioselective hydrogenation step. google.com This step establishes the stereocenter that is preserved in the final product.

The key intermediate, 5,5-dimethyl-3-methylenepyrrolidin-2-one, possesses an exocyclic double bond that is the target for asymmetric hydrogenation. google.com This reaction adds hydrogen across the double bond to create the chiral center at the third carbon of the pyrrolidinone ring. google.com The process is typically carried out under high pressure (e.g., 4.5 MPa of hydrogen) and at controlled temperatures, such as 30°C, to achieve high yield and selectivity. newdrugapprovals.org

To ensure the hydrogenation produces the desired (R)-enantiomer with high purity, the reaction is performed in the presence of a transition metal catalyst paired with a chiral ligand. google.com Ruthenium and Rhodium-based catalysts are commonly used. google.comgoogle.com These metals are complexed with chiral phosphine (B1218219) ligands, such as (R)-Segphos, which create a chiral environment around the catalyst's active site. google.com This chiral environment directs the hydrogen atoms to add to a specific face of the double bond in the 5,5-dimethyl-3-methylenepyrrolidin-2-one substrate, leading to a high enantiomeric excess (ee) of the desired (R)-3,5,5-trimethyl-pyrrolidin-2-one. For instance, using a Ruthenium catalyst with (R)-Segphos can yield the product with a 98.2% ee and a 92% chemical yield. newdrugapprovals.org

Table 2: Asymmetric Hydrogenation of 5,5-Dimethyl-3-methylenepyrrolidin-2-one to the (R)-precursor

Catalyst MetalChiral LigandYieldEnantiomeric Excess (ee)
Ruthenium newdrugapprovals.org(R)-Segphos 92% newdrugapprovals.org98.2% newdrugapprovals.org
Rhodium newdrugapprovals.org(e.g., Mandyphos) newdrugapprovals.org91% newdrugapprovals.org98.0%

Multi-Step Synthetic Routes

A common and well-documented approach to synthesizing this compound involves a sequence of reactions starting from a readily available piperidinone derivative. This pathway relies on a key ring contraction followed by stereoselective transformations.

Derivation from 2,2,6,6-Tetramethylpiperidin-4-one

The synthesis often commences with 2,2,6,6-Tetramethylpiperidin-4-one. google.comgoogle.com This starting material undergoes a ring contraction reaction, typically a Hofmann-Löffler-type reaction, to form a pyrrolidinone structure. The process involves reacting 2,2,6,6-tetramethyl-piperidin-4-one, or its salt, with chloroform (B151607) and a strong base, such as sodium hydroxide. google.comnewdrugapprovals.org This initial step generates a mixture of products, which is then treated with an acid to yield the key intermediate, 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.comgoogle.com

Intermediate Formation: 5,5-Dimethyl-3-methylenepyrrolidin-2-one

The crucial chirality of the final product is introduced through the asymmetric hydrogenation of the exocyclic double bond in 5,5-dimethyl-3-methylenepyrrolidin-2-one to produce (R)-3,5,5-trimethyl-pyrrolidin-2-one. google.com This enantioselective step can be effectively catalyzed by rhodium or ruthenium complexes with chiral ligands. google.comnewdrugapprovals.org For instance, using a rhodium catalyst with a chiral ligand like (R)-Segphos in tetrahydrofuran (THF) at 30°C under 4.5 MPa of hydrogen pressure can yield the (S)-enantiomer in 91% yield with 98.0% enantiomeric excess (ee). To obtain the (R)-enantiomer, the corresponding (S)-ligand would be used.

Finally, the resulting (R)-3,5,5-trimethyl-pyrrolidin-2-one is reduced to the target molecule, this compound. google.com This reduction is typically accomplished using a powerful reducing agent such as lithium aluminum hydride (LAH) in a solvent like THF at elevated temperatures (60–63°C). This final step proceeds with high yield, often around 87%.

Intramolecular Aminative Functionalization (Hydroamination) Approaches

Direct cyclization of aminoalkenes and related substrates via intramolecular hydroamination presents a more atom-economical route to pyrrolidines. Various transition metal catalysts have been developed to facilitate this transformation with high efficiency and stereocontrol.

Lanthanide-Catalyzed Hydroamination of Aminoalkenes

Organolanthanide complexes are highly effective catalysts for the intramolecular hydroamination of aminoalkenes. acs.org These catalysts, such as those of the type (η⁵-Me₅C₅)₂LnCH(TMS)₂ (where Ln can be La or Sm) and constrained geometry complexes like [Me₂Si(η⁵-Me₄C₅)(tBuN)]LnE(TMS)₂ (where Ln can be Sm, Y, Yb, Lu), mediate the cyclization of aminoalkenes to form pyrrolidines under mild conditions. acs.orgacs.org These reactions are often highly diastereoselective. acs.orgacs.org The catalytic cycle is proposed to involve the intramolecular insertion of the alkene into the lanthanide-nitrogen bond, followed by protonolysis to release the cyclic amine and regenerate the active catalyst. acs.org Research has shown that these catalysts are active for a range of primary aminoalkene substrates, leading to nitrogen heterocycles in high yields, sometimes up to 98%. d-nb.info

Table 1: Lanthanide-Catalyzed Intramolecular Hydroamination
Catalyst SystemSubstrate TypeConditionsYieldSelectivity/Remarks
(η⁵-Me₅C₅)₂LnCH(TMS)₂ (Ln = La, Sm)AminoalkenesPentane, 23°CHighEfficient for mono- and polycyclic frameworks. acs.org
[Me₂Si(η⁵-Me₄C₅)(tBuN)]LnE(TMS)₂ (Ln = Sm, Y, Yb, Lu)Sterically demanding amino-olefinsNot specifiedGood to excellentHigh diastereoselectivity (trans/cis = 16/1). acs.org
Yttrium and Dysprosium complexesSaturated fatty primary aminoalkenesC₆D₆98%Highly active for forming nitrogen heterocycles. d-nb.info

Palladium-Catalyzed Intramolecular Alkyne Hydroamination

Palladium catalysts have been successfully employed in the intramolecular hydroamination of alkynes. One notable example involves the asymmetric hydroamidation of alkynyl triflamides. researchgate.net This reaction, catalyzed by a palladium(II) species, generates chiral pyrrolidines with significant enantioselectivity. researchgate.net The process is thought to proceed through hydropalladation of the alkyne, followed by β-hydride elimination to form an allene (B1206475) intermediate. Subsequent hydropalladation and intramolecular attack by the nitrogen nucleophile lead to the chiral cyclic amine. researchgate.net Other palladium-catalyzed systems, such as those using Pd(OAc)₂ with various ligands, have also been developed for the synthesis of nitrogen heterocycles, including pyrrolidines, from different unsaturated amine precursors. organic-chemistry.orgorganic-chemistry.org

Table 2: Palladium-Catalyzed Intramolecular Hydroamination
Catalyst SystemSubstrate TypeConditionsYieldEnantiomeric Excess (ee)
Pd(II) catalystAlkynyl triflamidesNot specifiedGoodup to 83%. researchgate.net
Pd(OAc)₂ / n-Bu₄NOAcPropargylic carbamatesDCE, Room TempGoodNot applicable (achiral). organic-chemistry.org
Pd(TFA)₂ / Picolinamide (PA) ligandPA-protected amines with δ C(sp³)-H bondsLow catalyst loading, mild conditionsHighNot specified. organic-chemistry.org

Iridium-Catalyzed Intramolecular Hydroamination of Unactivated Aminoalkenes

Iridium complexes, particularly those featuring N-heterocyclic carbene (NHC) ligands, have emerged as highly active catalysts for the intramolecular hydroamination of unactivated aminoalkenes. kaust.edu.sauwa.edu.au Chiral, cationic NHC-iridium(I) complexes can catalyze the formation of pyrrolidines with excellent optical purity under mild reaction conditions. kaust.edu.sakaust.edu.sarsc.org These catalysts show high functional group tolerance. uwa.edu.au The mechanism for iridium-catalyzed intramolecular hydroamination is believed to involve initial coordination of the olefin to the metal center, followed by an external attack of the tethered amine onto the coordinated alkene to form the new carbon-nitrogen bond. rsc.org

Table 3: Iridium-Catalyzed Intramolecular Hydroamination of Unactivated Aminoalkenes
Catalyst SystemSubstrate TypeConditionsYieldEnantiomeric Excess (ee)
Chiral cationic NHC-Iridium complexesUnactivated aminoalkenesRoom Temperature, various solvents (e.g., TFT, DCM-d2)High to excellentExcellent (e.g., up to 95% for indolines). rsc.org
[(NHC)Ir(cod)]⁺ complexesUnactivated aminoalkenesMild conditionsHighExcellent with enantiopure catalysts. kaust.edu.sakaust.edu.sa
2,2'-difluoro substituted aminoalkene cyclizationFluorinated aminoalkenesNot specified93%88%. rsc.org

Utility of Chiral Ligands in Hydroamination Stereocontrol

The enantioselective intramolecular hydroamination of unactivated alkenes is a powerful and atom-economical method for constructing chiral nitrogen-containing heterocycles like pyrrolidines. nih.govnih.gov The key to achieving high enantioselectivity lies in the use of chiral ligands, which coordinate to a metal catalyst and create a chiral environment that directs the stereochemical outcome of the reaction. acs.org This approach has been successfully applied using various transition metals, with the ligand's structure being crucial for inducing asymmetry.

Several metal-ligand systems have been developed for the asymmetric intramolecular hydroamination of aminoalkenes to produce chiral pyrrolidines. These catalytic systems often rely on late transition metals, which show promise for broad functional group tolerance. nih.gov The chiral ligand, by binding to the metal center, influences the trajectory of the substrate's approach, favoring one enantiomeric pathway over the other and leading to the formation of one enantiomer of the product in excess.

Notable examples of such catalytic systems include:

Cobalt-Salen Complexes: Chiral cobalt-salen catalysts have been effectively used in radical hydroamination reactions. researchgate.netrsc.org These reactions proceed through a hydrogen atom transfer (HAT) mechanism, generating a radical intermediate. The chiral salen ligand, complexed with the cobalt center, controls the subsequent carbon-nitrogen bond formation, leading to chiral pyrrolidines with good to excellent yields and enantioselectivity. researchgate.netsciengine.com For instance, a phenanthrene-containing cobalt(salen) complex has been used with an oxidant and a hydride source to synthesize a variety of chiral pyrrolidines. rsc.org

Manganese-Based Catalysts: A system employing a manganese (II) catalyst with a chiral aprotic cyclic urea (B33335) ligand has been shown to facilitate the enantioselective intramolecular hydroamination of alkenes. kaust.edu.sanih.gov The unique structure of the cyclic urea ligand is believed to hinder nitrogen atom inversion and effectively discriminate between substrate enantiomers, leading to high yields and excellent enantioselectivity in the formation of chiral pyrrolidines and other N-heterocycles. kaust.edu.sanih.govresearchgate.net

Palladium-Phosphine Complexes: Chiral phosphine ligands, such as derivatives of Norphos, have been used with palladium catalysts for the intramolecular hydroamination of alkynes to generate chiral pyrrolidines. nih.gov These reactions typically require elevated temperatures but can achieve high yields and enantioselectivities. nih.gov

Zirconium-Amidate Complexes: Chiral, non-cyclopentadienyl ligands, such as axially chiral amidates, have been complexed with zirconium to create precatalysts for the hydroamination/cyclization of primary amines. nih.gov These systems have successfully produced chiral pyrrolidines with good yields and moderate to high enantiomeric excess. nih.gov

Organocatalysis: Beyond metals, chiral organocatalysts like thiourea (B124793) derivatives have been employed to catalyze Cope-type hydroamination reactions. This method provides an alternative, metal-free pathway to enantioenriched pyrrolidine products under mild conditions. nih.gov

The table below summarizes the performance of various chiral catalytic systems in the synthesis of substituted pyrrolidines.

Table 1: Examples of Chiral Ligands in Asymmetric Intramolecular Hydroamination for Pyrrolidine Synthesis

Catalyst/Ligand SystemSubstrate TypeYield (%)Enantiomeric Excess (ee, %)Reference
Cobalt(II)-Salen ComplexUnactivated Amino AlkenesGood to ExcellentGood to Excellent researchgate.netsciengine.com
Manganese(II) / Chiral Aprotic Cyclic UreaAlkenyl AminesHighExcellent (up to >99) kaust.edu.sanih.gov
[Pd(C3H5)Cl]2 / (R,R)-Me-NorphosAlkenyl Amines (from alkynes)87-9379-95 nih.gov
Zirconium Amidate PrecatalystPrimary 4-pentenyl Amines82-9662-93 nih.gov
Chiral Thiourea (Organocatalyst)4-Alkenyl-1-hydroxylaminesGoodModerate to Excellent nih.gov

Formation of Salt Derivatives

Amines are basic compounds and readily react with acids to form salts. This conversion is often performed to improve the handling, stability, and crystallinity of the amine. For this compound, the most common salt form is the hydrochloride.

The hydrochloride salt of this compound, or its enantiomer, is typically prepared by treating the free base with hydrochloric acid. google.com This straightforward acid-base reaction is widely used in both laboratory and industrial settings. The process involves dissolving the amine in a suitable organic solvent and then introducing HCl, either as a gas or as a solution, to precipitate the salt. researchgate.net

A common procedure involves dissolving the crude this compound free base in a solvent such as methyl tert-butyl ether (MTBE) or isopropyl acetate. newdrugapprovals.orgnewdrugapprovals.org Hydrochloric acid is then added, often as a solution in an organic solvent like ethanol (B145695) or dioxane, or as an aqueous solution, while controlling the temperature. researchgate.netnewdrugapprovals.org The resulting hydrochloride salt, being less soluble in the organic medium, precipitates out and can be collected by filtration, washed with a solvent like MTBE, and dried under vacuum. newdrugapprovals.orgnewdrugapprovals.org

Table 2: Synthesis Conditions for 2,2,4-Trimethylpyrrolidine Hydrochloride

EnantiomerSolvent(s)Acid SourceConditionsYield (%)Reference
(S)Methyl tert-butyl ether (MTBE)Not specifiedCool to 2-5 °C, filter, rinse with MTBE, dry in vacuum oven.75 newdrugapprovals.org
(S)Isopropyl acetate, MTBENot specifiedAdd MTBE at 20-30 °C, filter, wash with isopropyl acetate, dry under vacuum.78 (crude) newdrugapprovals.org
(S)THFNot specifiedCooled to below 30 °C, filtered, dried under vacuum.89 newdrugapprovals.org
(S)Isopropyl acetate, MTBEHydrochloric acid (1.1 eq)Add acid below 20 °C, distill, add MTBE, filter, dry under vacuum.90.9 newdrugapprovals.org

The formation of an amine salt is a fundamental acid-base reaction in organic chemistry. spectroscopyonline.com Amines, acting as Brønsted-Lowry bases due to the lone pair of electrons on the nitrogen atom, readily accept a proton from an acid to form an ammonium (B1175870) salt. spectroscopyonline.com For hydrochloride salts, the acid used is hydrochloric acid (HCl). spectroscopyonline.com

Several general techniques are employed for this transformation:

Use of Aqueous Acid: The simplest method involves adding a concentrated aqueous solution of hydrochloric acid to a solution of the amine. google.com The salt may precipitate directly, or a change of solvent may be required to induce crystallization. sciencemadness.org However, the presence of water can sometimes be undesirable if an anhydrous salt is required. sciencemadness.org

Use of HCl in an Organic Solvent: A widely used method, especially when an anhydrous product is desired, is the use of a solution of hydrogen chloride in a dry organic solvent. researchgate.net Common choices include HCl in ethanol, isopropanol, diethyl ether, or dioxane. researchgate.netblogspot.com The amine, dissolved in a compatible solvent, is treated with the acidic solution, often causing the hydrochloride salt to precipitate. researchgate.net

Use of Gaseous HCl: Anhydrous hydrogen chloride gas can be bubbled directly through a solution of the amine in an anhydrous solvent. researchgate.net This method is very effective for producing a dry salt but requires careful handling of the corrosive and toxic gas. researchgate.net

In Situ Generation of HCl: Hydrogen chloride can be generated in situ. For example, adding acetyl chloride to anhydrous ethanol produces HCl and ethyl acetate. blogspot.com Another method involves reacting a trialkylsilylhalide with a protic solvent present in the reaction mixture. google.com

The choice of method depends on factors such as the scale of the reaction, the solubility properties of the free base and the salt, and the requirement for anhydrous conditions. google.comblogspot.com

Stereochemical Control and Enantiomeric Purity

Chiral Resolution and Enantiomeric Enrichment

Achieving a high level of enantiomeric purity is paramount in the application of chiral compounds. Chiral resolution, the separation of a racemic mixture into its individual enantiomers, and enantiomeric enrichment are key processes in obtaining the desired (R)-2,2,4-trimethylpyrrolidine. numberanalytics.comaps.org

Techniques for Obtaining Enantiomerically Pure this compound

A common route to this compound involves the reduction of an enantiomerically pure precursor, (R)-3,5,5-trimethyl-pyrrolidin-2-one. google.comgoogle.com This precursor can be synthesized through the enantioselective hydrogenation of 5,5-dimethyl-3-methylenepyrrolidin-2-one. google.com The subsequent reduction of the carbonyl group in (R)-3,5,5-trimethyl-pyrrolidin-2-one, often using a reducing agent like lithium aluminum hydride, yields this compound while retaining the (R) configuration. google.comgoogle.com

The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid. google.comnewdrugapprovals.org Purification techniques such as recrystallization can then be employed to enhance the enantiomeric purity of the final salt. newdrugapprovals.org Chiral High-Performance Liquid Chromatography (HPLC) is a standard analytical method used to determine the enantiomeric excess (ee) of the product. google.com

Another approach involves the use of resolving agents to separate a racemic mixture of 2,2,4-trimethylpyrrolidine. This technique relies on the formation of diastereomeric salts with a chiral resolving agent. researchgate.net These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by methods like crystallization. chiralpedia.com After separation, the desired enantiomer can be recovered from the diastereomeric salt.

Spontaneous Chiral Resolution via Crystallization

Spontaneous resolution by crystallization is a fascinating phenomenon where a racemic mixture crystallizes to form separate crystals of each enantiomer. numberanalytics.com This process, also known as preferential crystallization, can occur when the racemate spontaneously forms a mixture of enantiomerically pure crystals, referred to as a conglomerate. The ability to predict whether a compound will form a conglomerate is of significant interest. Computational methods, such as crystal structure prediction simulations, can be used to explore the relative stabilities of racemic versus enantiopure solids. acs.orgacs.org These studies have shown that for some compounds, two molecules of opposite chirality pack more efficiently, favoring the formation of a racemic crystal, while for others, the enantiopure crystal is more stable, leading to spontaneous resolution. acs.org While this has been studied for related pyrrolidine (B122466) derivatives, specific research on the spontaneous chiral resolution of this compound via crystallization is not extensively detailed in the provided results. acs.orgacs.org

Diastereoselective Synthetic Pathways

When a molecule contains multiple stereocenters, controlling the relative configuration of these centers is a significant synthetic challenge. Diastereoselective reactions are designed to favor the formation of one diastereomer over others.

Control of Diastereoselectivity in Pyrrolidine Ring Formation

The synthesis of substituted pyrrolidines often involves cyclization reactions where the stereochemistry of the newly formed ring is controlled. nih.govcore.ac.uk For instance, the intramolecular aminooxygenation of alkenes promoted by copper can lead to the formation of disubstituted pyrrolidines with high diastereoselectivity. nih.gov The stereochemical outcome, whether cis or trans, can be influenced by the position of substituents on the starting alkene. nih.gov

Another powerful method for constructing pyrrolidine rings with controlled stereochemistry is the [3+2] cycloaddition reaction between azomethine ylides and alkenes. core.ac.ukacs.org This method can generate multiple stereogenic centers simultaneously with high diastereoselectivity. acs.org The use of chiral auxiliaries or catalysts in these reactions can further influence the stereochemical outcome. acs.org

Ring contraction of larger heterocyclic rings, such as pyridines, can also serve as a pathway to pyrrolidine derivatives. nih.gov Photo-promoted reactions of pyridines with silylborane can produce pyrrolidine skeletons, offering a novel approach to these structures. nih.gov Additionally, the thermal isomerization of 2-(iodomethyl)azetidine derivatives can yield 3-iodopyrrolidines stereoselectively. researchgate.net

Impact of Chiral Auxiliaries and Ligands on Stereochemical Outcome

Chiral auxiliaries and ligands are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry in chemical reactions. numberanalytics.comnumberanalytics.comwikipedia.orgsigmaaldrich.com A chiral auxiliary is a stereogenic group temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.org After the reaction, the auxiliary can be removed and often recycled. wikipedia.orgsigmaaldrich.com

In the synthesis of substituted pyrrolidines, chiral auxiliaries attached to the starting materials can effectively control the formation of new stereocenters. acs.org For example, the addition of organolithium compounds to chiral sulfinimines has been shown to produce silicon-substituted pyrrolidines with high diastereoselectivity. acs.org The chiral sulfinyl group acts as a potent stereodirecting group in these transformations.

Chiral ligands, when coordinated to a metal catalyst, create a chiral environment that can induce enantioselectivity in a reaction. nih.gov In the context of synthesizing this compound, enantioselective hydrogenation of an olefin precursor is a key step. google.comgoogle.com This reaction is often catalyzed by a transition metal complex, such as rhodium or ruthenium, bearing a chiral phosphine (B1218219) ligand. google.com The choice of the chiral ligand is critical in achieving high enantiomeric excess of the desired (R)-enantiomer. google.comnih.gov For example, various chiral bis(oxazoline) ligands have been used in lanthanide-catalyzed enantioselective hydroamination of alkenes to produce chiral pyrrolidines. nih.gov

The table below summarizes some research findings on the impact of chiral auxiliaries and ligands on the stereochemical outcome of reactions leading to substituted pyrrolidines.

Reaction TypeChiral InductorSubstrateProductKey FindingsReference
Enantioselective HydrogenationChiral Ruthenium Catalysts with Phosphine Ligands5,5-dimethyl-3-methylenepyrrolidin-2-one(R)-3,5,5-trimethyl-pyrrolidin-2-oneProduces the (R)-enantiomer, a precursor to this compound. google.com
Diastereoselective AdditionChiral SulfinimineSilyl-substituted organolithiumSilicon-substituted pyrrolidinesHigh diastereoselectivity is achieved due to the influence of the chiral sulfinyl group. acs.org
Enantioselective HydroaminationLanthanide-Bis(oxazoline) Complexes2,2-dimethyl-4-pentenylamine2,4,4-trimethylpyrrolidineThe choice of chiral ligand influences the enantioselectivity of the cyclization. nih.gov
[3+2] CycloadditionN-tert-Butanesulfinyl groupN-tert-Butanesulfinylazadienes and Azomethine YlidesDensely substituted pyrrolidinesThe (S)-configuration of the sulfinyl group induces a specific absolute configuration in the final pyrrolidine. acs.org

Applications in Asymmetric Catalysis

(R)-2,2,4-Trimethylpyrrolidine as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereoselectivity of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chiral information to the product.

This compound as a Chiral Ligand

When this compound is not the product itself but part of a more complex chiral ligand, it can coordinate to a metal center and create a chiral environment that influences the outcome of a catalytic reaction.

Metal-Catalyzed Asymmetric Transformations

Lanthanide-Complexes for Asymmetric Hydroamination/CyclizationThe synthesis of chiral pyrrolidines, including this compound, has been successfully achieved through the enantioselective intramolecular hydroamination/cyclization of aminoalkenes, catalyzed by chiral organolanthanide complexes.nih.govethz.chThis atom-economical reaction involves the addition of an N-H bond across a carbon-carbon double bond.nih.gov

Pioneering work by Marks and coworkers demonstrated that chiral ansa-metallocene complexes of lanthanides could catalyze the intramolecular hydroamination of amino-4-pentene derivatives to yield enantioenriched pyrrolidines. ethz.ch Specifically, for the formation of 2,4,4-trimethylpyrrolidine from 2,2-dimethyl-4-pentenylamine, moderate enantioselectivities of up to 74% enantiomeric excess (ee) were achieved using a samarium complex, Me2Si(C5Me4)(C5H3R)SmCH(SiMe3)2, where R was derived from (-)-menthyl or (+)-neomenthyl. ethz.ch

Following this, several other research groups, including those of Scott, Livinghouse, Hultzsch, and Schulz, have identified other configurationally stable, non-cyclopentadienyl ligands that coordinate with lanthanides to catalyze the enantioselective hydroamination of alkenes. nih.gov The cyclization of 2,2-dimethyl-4-pentenylamine to 2,4,4-trimethylpyrrolidine serves as a key benchmark reaction for these catalytic systems. nih.govacs.org For instance, ytterbium-catalyzed intramolecular hydroamination using axially chiral atropos diamine ligands has been shown to produce 2,4,4-trimethylpyrrolidine with up to 32% ee. sci-hub.ru

The table below summarizes the results for the synthesis of 2,4,4-trimethylpyrrolidine using various catalyst systems.

SubstrateCatalyst SystemProductEnantiomeric Excess (ee)Reference
2,2-dimethyl-4-pentenylamineMe2Si(C5Me4)(C5H3R*)SmCH(SiMe3)22,4,4-trimethylpyrrolidineUp to 74% ethz.ch
AminopentenesYb-complex with axially chiral diamine ligands2,4,4-trimethylpyrrolidineUp to 32% sci-hub.ru
Rhodium(I)-Catalyzed Asymmetric 1,4-Addition Reactions

Rhodium(I) complexes bearing chiral ligands are powerful catalysts for the asymmetric 1,4-addition of various nucleophiles to α,β-unsaturated compounds. This reaction is a cornerstone for the enantioselective construction of carbon-carbon and carbon-heteroatom bonds. The development of chiral diene ligands bearing amide moieties has been a significant advancement in this area. rsc.org These ligands, when complexed with rhodium, have demonstrated high efficiency and enantioselectivity in the addition of arylboronic acids to nitroalkenes. rsc.org

The catalytic cycle for these reactions is understood to involve key intermediates such as arylrhodium, oxa-π-allylrhodium, and hydroxorhodium species. nih.gov The presence of a base, often in an aqueous medium, is crucial for the formation of the active Rh-OH species, which facilitates the transmetalation step with the organoboronic acid. organic-chemistry.org This understanding has led to the development of highly active catalysts, such as [Rh(OH)(binap)]₂, for these transformations. nih.gov While direct examples using ligands derived from this compound are not extensively detailed in the provided context, the principles established with similar chiral backbones underscore the potential for its application. The steric and electronic properties of the trimethylpyrrolidine moiety could offer unique advantages in tuning the selectivity of these reactions.

Table 1: Rhodium(I)-Catalyzed Asymmetric 1,4-Addition Reactions
Ligand TypeSubstrateNucleophileYield (%)ee (%)Reference
Chiral diene with tertiary butyl amideNitroalkenesArylboronic acidsHighExcellent rsc.org
(S)-binapN-benzyl crotonamidePhenylboronic acidModerateup to 93 organic-chemistry.org
Chiral diene (tfb)β-phthaliminoacrylate estersArylboronic acidsHighup to 99 organic-chemistry.org
binapα,β-unsaturated ketonePhenylboronic acid-- nih.gov
Iridium-Catalyzed Reactions (e.g., Friedel-Crafts, Hydroamination)

Iridium catalysts have proven to be highly versatile in a range of asymmetric transformations, including Friedel-Crafts reactions and hydroaminations. Chiral pincer complexes, in particular, have emerged as powerful tools due to their rigid and tunable structures, which allow for precise stereochemical control. researchgate.netresearchgate.net These complexes have been successfully applied in the asymmetric transfer hydrogenation of alkenes, showcasing their potential for creating stereogenic centers with high enantioselectivity. researchgate.netresearchgate.net

In the context of hydroamination, iridium complexes have been utilized for the intramolecular cyclization of unsaturated amines. For instance, N-heteroaryl imidazolylidene iridium complexes have shown catalytic activity in the intramolecular hydroamination of unsaturated amines to yield substituted pyrrolidines, including 1-R-2,4,4-trimethylpyrrolidines. acs.orgacs.org The efficiency of these reactions can be influenced by the ligand structure and the nature of the iridium precursor. researchgate.net Cationic iridium catalysts are also effective for hydroarylation reactions via C-H activation, offering an alternative to traditional Friedel-Crafts methods for synthesizing substituted arenes. nih.gov

Palladium-Catalyzed Cyclization Reactions

Palladium-catalyzed cyclization reactions are a powerful strategy for the synthesis of heterocyclic compounds. nih.gov These reactions often proceed through a cascade mechanism, allowing for the construction of complex molecular architectures in a single step. nih.gov Allenamides, for example, have been used as versatile building blocks in palladium-catalyzed cyclization-Heck reactions to construct functionalized tetrahydropyridines. organic-chemistry.org The regioselectivity of these cyclizations can be controlled by factors such as the nature of the protecting group on the nitrogen atom and through noncovalent interactions like π–π stacking. rsc.orgresearchgate.net

While direct involvement of this compound in these specific palladium-catalyzed cyclizations is not explicitly mentioned, the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives via palladium-catalyzed intramolecular alkyne hydroamination has been reported, achieving high yields and enantioselectivities. nih.gov This highlights the potential for chiral pyrrolidine-based ligands to influence the stereochemical outcome of such cyclization processes.

Design Principles for Chiral Pyrrolidine-Based Ligands

The design of effective chiral ligands is paramount for achieving high stereoselectivity in asymmetric catalysis. For pyrrolidine-based ligands, several key principles guide their development. The incorporation of an amide functional group within the proline framework has proven to be a successful strategy in creating effective organocatalysts. mdpi.com The steric and electronic properties of the substituents on the pyrrolidine ring play a crucial role in dictating the catalyst's performance.

This compound Derivatives as Organocatalysts

The pyrrolidine scaffold, most notably derived from proline, is a cornerstone of organocatalysis. mdpi.com Derivatives of this compound have been successfully employed as organocatalysts in various asymmetric C-C bond-forming reactions.

Prolinamide-Derived Organocatalysts in Asymmetric Aldol (B89426) Reactions

The asymmetric aldol reaction is a fundamental C-C bond-forming reaction in organic synthesis. Prolinamide-derived organocatalysts have been extensively studied and have shown great success in mediating this transformation. nih.govresearchgate.net The design of these catalysts often involves modifying the proline scaffold to enhance stereocontrol. For example, prolinamides derived from (1S,2R)-cis-1-aminoindan-2-ol have been used in enantioselective aldol reactions. mdpi.com

In a specific application, prolinamides have been used as organocatalysts in the asymmetric aldol reaction of isatins with acetone, affording the corresponding aldol products in high yields and with moderate enantioselectivities. mdpi.com The presence of amide and other functional groups, such as fluorine, can be essential for achieving good results in both organic and aqueous media by influencing hydrogen bonding interactions in the transition state. mdpi.com

Table 2: Prolinamide-Derived Organocatalysts in Asymmetric Aldol Reactions
Catalyst TypeReactantsYield (%)ee (%)Reference
Prolinamide 6dIsatins and acetoneup to 99up to 80 mdpi.com
Thioamide 9dInter- and intramolecular aldol reactionsGood performance- mdpi.com
Proline-based dipeptidesAldehydes and ketones-Good mdpi.com
L-proline analoguesCyclohexanone (B45756) and aromatic aldehydesHighExcellent ajgreenchem.com

Pyrrolidine-Based Carbamate (B1207046) Organocatalysts in Asymmetric Michael Additions

The asymmetric Michael addition is another crucial C-C bond-forming reaction for which pyrrolidine-based organocatalysts have been developed. sioc-journal.cn Pyrrolidine-based carbamate organocatalysts have demonstrated efficacy in promoting asymmetric Michael additions, particularly in aqueous media. arkat-usa.org

A carbamate organocatalyst derived from proline, pyrrolidine-2-ylmethyl-carbamic acid isobutyl ester, has been synthesized and successfully applied in Michael addition reactions in brine. arkat-usa.org This catalyst facilitated the reaction between various ketones and β-nitrostyrenes, providing the Michael adducts in good yields, with high diastereoselectivities and enantioselectivities. arkat-usa.org The presence of the pyrrolidine moiety was found to be advantageous compared to other backbones, such as 1,2-diaminocyclohexane, especially in aqueous environments. arkat-usa.org The addition of aromatic acids, like 4-nitrobenzoic acid, was found to have a positive impact on the reaction. arkat-usa.org

Table 3: Pyrrolidine-Based Carbamate Organocatalysts in Asymmetric Michael Additions
CatalystMichael DonorMichael AcceptorYield (%)syn/antiee (%)Reference
Pyrrolidine-2-ylmethyl-carbamic acid isobutyl esterCyclohexanoneβ-nitrostyrene derivativesup to 97up to 97:3up to 94 arkat-usa.org
(S)-N-tritylpyrrolidine-2-carboxamideAldehydesNitrostyreneGoodModerate drGood mdpi.com
Diamine from L-proline and (R)-α-methylbenzyl amineCyclic ketonesβ-nitrostyrenesup to 81>99:1 dr>99 nih.gov

Bifunctional Organocatalysts Containing Pyrrolidine Moieties

Proline and its derivatives are among the most studied pyrrolidine-based organocatalysts, effectively catalyzing reactions through enamine intermediates. unizar.esrsc.org The development of bifunctional catalysts has expanded this capability, leading to highly efficient systems for a variety of asymmetric transformations. unizar.esrsc.org

Research Findings in Asymmetric Michael Additions

The asymmetric Michael addition of carbonyl compounds to nitroolefins is a powerful carbon-carbon bond-forming reaction that generates γ-nitrocarbonyl compounds, which are versatile precursors for biologically active molecules. unizar.es Bifunctional organocatalysts featuring a pyrrolidine core have demonstrated exceptional efficacy in this reaction.

Researchers have synthesized novel bifunctional organocatalysts from (R)-glyceraldehyde, incorporating a bulky 2,2-disubstituted-1,3-dioxolan-4-yl group at the C-2 position of the pyrrolidine ring and a sulfonamide group at the C-4 position. rsc.org The bulky substituent provides steric shielding to control the facial selectivity of the enamine intermediate, while the sulfonamide group interacts with and directs the nitroolefin electrophile. rsc.org In the reaction between cyclohexanone and trans-β-nitrostyrene, a trifluoromethanesulfonamide-derivatized catalyst (10 mol%) in trifluoromethyl benzene (B151609) achieved a nearly quantitative yield, a high diastereomeric ratio (97:3 dr), and an outstanding enantiomeric excess (99% ee). rsc.org

Similarly, a family of readily prepared bifunctional catalysts tethering thiourea (B124793) functionality to a proline-derived chiral pyrrolidine has been shown to be highly effective. thieme-connect.com These catalysts synergistically activate the ketone (Michael donor) via enamine formation and the nitroalkene (Michael acceptor) via hydrogen bonding with the thiourea group. thieme-connect.com For the Michael addition of cyclohexanone to trans-β-nitrostyrene, these catalysts have yielded products with excellent enantioselectivity (up to 97%) and diastereoselectivity (up to 95:5). thieme-connect.com

Another class of bifunctional catalysts, N-sulfinylureas and thioureas with an appended pyrrolidine unit, has also been evaluated in Michael additions. beilstein-journals.org An N-sulfinylurea catalyst proved more efficient than its thiourea counterpart, affording enantioselectivities up to 98% for certain substrates in solution. beilstein-journals.org

Table 1: Performance of Pyrrolidine-Based Bifunctional Organocatalysts in the Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

Catalyst Type Catalyst Loading (mol%) Solvent Time (h) Yield (%) dr (syn:anti) ee (%) Reference
Pyrrolidine-Trifluoromethanesulfonamide 10 Trifluoromethyl benzene 48 ~100 97:3 99 rsc.org
Pyrrolidine-Thiourea 20 Toluene 2 96 95:5 96 thieme-connect.com
Pyrrolidine-Diamine (with p-TsOH) 20 Toluene 24 99 94:6 97 thieme-connect.com

Research Findings in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a fundamental method for constructing β-hydroxy carbonyl compounds with up to two new stereocenters. Bifunctional organocatalysts containing a pyrrolidine unit have been successfully employed to catalyze this transformation with high stereoselectivity. researchgate.net

One approach involves combining pyrrolidine with an acidic co-catalyst, where the match between the basicity of the pyrrolidine and the acidity of the co-catalyst is crucial for high reactivity and yield. thieme-connect.com The combination of pyrrolidine and p-nitrophenol was found to be a highly efficient catalytic system for the direct aldol reaction of aldehydes and ketones, achieving yields up to 99%. thieme-connect.com

More integrated bifunctional designs have also been developed. For instance, a proline-based organocatalyst where the carboxylic acid group is replaced by a bioisosteric oxadiazolone ring has been applied to stereoselective aldol reactions. researchgate.net This catalyst demonstrated excellent solubility in various organic solvents and effectively catalyzed the condensation between substituted aromatic aldehydes and various ketones, producing aldol products with outstanding stereoselectivities (dr up to 97:3, ee >99.9%). researchgate.net

Furthermore, peptide-like catalysts incorporating a proline residue have shown significant promise. A tripeptide-like catalyst featuring a prolinamide-thiourea structure was used at a low loading (2 mol%) for the challenging asymmetric aldol reaction between ketones and perfluoroalkyl ketones, yielding tertiary alcohols with high yields and good enantioselectivities (up to 81% ee). mdpi.com

Table 2: Performance of Pyrrolidine-Based Bifunctional Organocatalysts in Asymmetric Aldol Reactions

Catalyst System Catalyst Loading (mol%) Reaction Yield (%) dr ee (%) Reference
Pyrrolidine / p-Nitrophenol Not specified Aldehydes + Ketones up to 99 Not specified Not specified thieme-connect.com
Pyrrolidine-Oxadiazolone Not specified Aromatic Aldehydes + Ketones High up to 97:3 >99.9 researchgate.net
Tripeptide-like Prolinamide-Thiourea 2 Ketones + Perfluoroalkyl Ketones High Not specified up to 81 mdpi.com

Research Findings in Other Asymmetric Reactions


Mechanistic and Theoretical Investigations

Transition State Modeling and Analysis

Transition state modeling provides crucial insights into the reaction pathways and stereochemical outcomes of catalytic reactions involving (R)-2,2,4-Trimethylpyrrolidine.

Hydrogen bonding plays a significant role in guiding the stereoselectivity of certain catalytic reactions. In organocatalysis, for instance, the protic character of N-H groups, like that in a pyrrolidine (B122466) ring, can engage in hydrogen-bonding interactions. rsc.orgacs.org These interactions can help in substrate recognition and stabilization of the transition state. acs.orguni-giessen.de For example, in aldol (B89426) reactions catalyzed by pyrrolidine derivatives, the formation of an intermolecular hydrogen bond between the catalyst and the aldehyde substrate can activate the carbonyl group. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to model these hydrogen-bonding interactions and understand their influence on the catalytic cycle. rsc.org The ability of the pyrrolidine nitrogen to act as a hydrogen bond acceptor and the N-H group to act as a hydrogen bond donor is a key feature in these catalytic systems. nih.gov

The intramolecular hydroamination of aminoalkenes is a key reaction for synthesizing nitrogen-containing heterocycles, and this compound is a product of such cyclizations. nih.govrsc.org The mechanism of this reaction, particularly the olefin insertion step, has been a subject of detailed investigation. For lanthanide-catalyzed hydroaminations, the proposed mechanism often involves the protonolysis of a precatalyst by the aminoalkene to form a metal-amido intermediate. libretexts.org This intermediate then undergoes an insertion of the olefin into the metal-nitrogen bond, which is often the rate-determining and stereochemistry-determining step. nih.govlibretexts.org

In the case of Group 4 metal catalysts like zirconium, a proposed transition state for the cyclization of 2,2-dimethyl-4-pentenylamine to 2,4,4-trimethylpyrrolidine involves a [2+2] syn-aminozirconation step. nih.gov The stereochemistry of the final pyrrolidine product is rationalized by a transition state model that minimizes steric interactions between the substrate and the catalyst. nih.gov Kinetic studies often show that the reaction rate is first-order in the catalyst concentration and zero-order in the amine substrate concentration, which is consistent with the olefin insertion into the metal-nitrogen bond being the rate-limiting step. nih.gov

Table 1: Mechanistic Data for Olefin Insertion in Hydroamination

Catalyst System Proposed Mechanism Key Intermediate Rate-Determining Step
Lanthanide-based Metal-imide mechanism Lanthanide-amido complex Olefin insertion into Ln-N bond nih.govlibretexts.org
Zirconium-based [2+2] syn-aminozirconation Cationic Zirconium-amido complex Amino-zirconation nih.gov

The stereochemical outcome of many catalytic reactions is determined by the relative energies of diastereomeric transition states. In the context of hydroamination reactions that form this compound, the catalyst structure plays a crucial role in stabilizing the favored transition state. For example, in lanthanide-catalyzed hydroamination, a proposed model for the transition state is a trigonal bipyramidal metal center where the ligand and the incoming olefin occupy equatorial positions to minimize steric hindrance. nih.gov

Similarly, in cobalt-catalyzed C-H amination, the geometry of the metal imido intermediate can significantly impact reactivity. nih.govnih.gov The addition of a coordinating ligand like pyridine (B92270) can alter the geometry and spin state of the cobalt center, leading to enhanced reactivity and higher catalytic turnover numbers under milder conditions. nih.gov This enhancement is attributed to the stabilization of the transition state for C-H activation. nih.gov Computational studies have been instrumental in understanding how ligand modifications and the resulting electronic and steric effects influence the stability of these transition states. nih.gov

Computational Chemistry Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms and molecular structures involving this compound.

DFT calculations have been extensively used to model the reaction pathways of hydroamination and other catalytic reactions. rsc.orgmdpi.com These calculations provide valuable information on the energies of intermediates and transition states, helping to validate proposed mechanisms. rsc.org For instance, DFT studies have been used to investigate the instability of certain intermediates in catalytic cycles and to understand the kinetics of transformations. rsc.org

In the study of intramolecular C-H amination, DFT calculations have been employed to elucidate the electronic structure of cobalt imido intermediates. nih.gov These calculations revealed that the geometry of the imido complex influences the frontier molecular orbital interactions, which in turn affects the reactivity. nih.gov Furthermore, DFT has been used to study the adsorption of pyrrolidine derivatives on surfaces like graphene, providing insights into intermolecular interactions that are relevant for catalyst design and materials science. mdpi.com

Table 2: Application of DFT in Mechanistic Studies

Catalytic Reaction System Studied Information Obtained from DFT
Hydroamination Rare-earth metal diisopropylamide complexes Geometries and energies of intermediates and transition states rsc.org
C-H Amination Dipyrrin cobalt imidos Electronic structure of metal-imido intermediates, frontier molecular orbital analysis nih.govnih.gov

DFT calculations are also a powerful tool for determining the three-dimensional structures of complex molecules and for predicting their spectroscopic properties, such as NMR chemical shifts. rsc.org The accurate prediction of NMR shifts can aid in the characterization of reaction products and intermediates. aps.orgresearchgate.net While standard DFT functionals can sometimes show systematic errors in predicting chemical shifts, scaling methods and the use of hybrid functionals can significantly improve the accuracy of these predictions. aps.orgbeilstein-journals.orgmdpi.com

For rare-earth metal complexes involved in hydroamination, DFT calculations have been used to complement experimental data from X-ray crystallography and NMR spectroscopy. rsc.org This combined approach allows for a more detailed understanding of the catalyst structure in solution and its interaction with the substrate. rsc.org The ability to accurately calculate NMR parameters is particularly valuable for species that are difficult to isolate and characterize experimentally. researchgate.net

Predicting Chiral Resolution using Crystal Structure Prediction Simulations

The prediction of whether a chiral molecule will resolve spontaneously upon crystallization is a complex challenge in stereochemistry. Computational methods, particularly crystal structure prediction (CSP), have emerged as powerful tools to investigate this phenomenon. researchgate.netrsc.orgucl.ac.uk For molecules like trimethylpyrrolidine derivatives, CSP simulations are employed to calculate and compare the lattice energies of the racemic and enantiopure crystal structures. researchgate.netrsc.org

A key principle is that for spontaneous resolution to be likely, the enantiopure crystal must be thermodynamically more stable than the racemic crystal. researchgate.net However, early methods relying solely on force fields were often not accurate enough to confidently predict this outcome. rsc.org More recent approaches have incorporated hybrid molecular mechanics and quantum mechanics (Hybrid DFT) to re-rank the stability of predicted crystal structures, leading to more reliable predictions. rsc.orgacs.org These advanced simulations have been shown to successfully predict which molecules will resolve spontaneously and provide satisfactory lattice energies for experimentally observed structures. rsc.org

Molecular dynamics simulations also offer insights into the kinetic factors of crystallization. nih.gov Studies on model chiral molecules suggest that at high supersaturation, the formation of specific crystal structures can be predicted by analyzing the similarities between small molecular clusters (oligomers) in solution and the molecular arrangements within the crystal. nih.gov For racemic mixtures, kinetic factors alone can sometimes be sufficient to determine if spontaneous chiral separation will occur, without needing to calculate crystal free energies. nih.gov This highlights the importance of considering pre-nucleation clusters and kinetic pathways in addition to thermodynamic stability. nih.gov The integration of docking simulations with experimental data, such as chromatography, further validates these theoretical models and aids in refining chiral separation strategies. nih.gov

Kinetic Studies of Catalytic Processes

Turnover Frequencies in Organolanthanide-Catalyzed Reactions

Organolanthanide complexes have demonstrated remarkable activity as catalysts in various organic transformations, notably in hydroamination/cyclization reactions. These catalysts are known for their high turnover frequencies (TOFs), which quantify the speed of the catalytic cycle. For instance, in the hydroamination/cyclization of aminoolefins to form pyrrolidine derivatives, organolanthanide catalysts can achieve TOFs as high as 93 h⁻¹ at 25°C. researchgate.net

The cyclization of 2,2-dimethyl-4-penten-1-amine to yield 2,4,4-trimethylpyrrolidine is a well-studied example. rsc.orgnih.gov Lanthanum-based catalysts, in particular, have shown high efficiency, with some systems reaching TOFs of 125 h⁻¹ at 25°C. rsc.orgrsc.org The choice of the metal and the ligands significantly impacts the catalytic activity. For example, in the enantioselective hydroamination of amino-4-pentene derivatives, samarium-based catalysts exhibited TOFs up to 84 h⁻¹. ethz.ch

The development of non-metallocene lanthanide complexes has further expanded the scope and efficiency of these reactions. rsc.org For example, a C2-symmetric bis(oxazolinato) bis(amido) lanthanum complex showed good rates for the cyclization of 2,2-dimethyl-4-penten-1-amine, with a TOF of 25 h⁻¹ at 23°C. rsc.orgrsc.org Even commercially available homoleptic yttrium complexes can serve as effective precatalysts, achieving a TOF of 11.6 h⁻¹ at 25°C for the same reaction. rsc.orgrsc.org

Turnover Frequencies (TOFs) in Organolanthanide-Catalyzed Cyclization to Form Trimethylpyrrolidine Derivatives
Catalyst SystemSubstrateProductTOF (h⁻¹)Temperature (°C)Reference
Me2Si(Me4C5)(C5H3R)Ln Complexes2,2-dimethyl-1-aminopent-5-ene2,4,4-trimethylpyrrolidineup to 9325 researchgate.net
[(C5Me5)2LnH]2 or (C5Me5)2LnCH(SiMe3)2 (Ln=La)2,2-dimethyl-4-penten-1-amine2,4,4-trimethylpyrrolidine12525 rsc.org
[(4R,5S)-Ph2Box]La[N(SiMe3)2]22,2-dimethyl-4-penten-1-amine2,4,4-trimethylpyrrolidine2523 rsc.orgrsc.org
Y[N(SiMe3)2]32,2-dimethyl-4-penten-1-amine2,4,4-trimethylpyrrolidine11.625 rsc.orgrsc.org
Me2Si(C5Me4)(C5H3R)SmCH(SiMe3)2Amino-4-pentene derivatives2,4,4-trimethylpyrrolidineup to 8425 ethz.ch

Rate Law Determination and Kinetic Isotope Effects

Kinetic studies, including the determination of rate laws and the measurement of kinetic isotope effects (KIEs), are crucial for elucidating the mechanisms of catalytic reactions. researchgate.netwikipedia.org For organolanthanide-catalyzed hydroamination reactions, mechanistic evidence suggests that the turnover-limiting step is the intramolecular insertion of the C-C multiple bond into the lanthanide-nitrogen (Ln-N) bond. acs.orgacs.org This is typically followed by a rapid protonolysis step that releases the product and regenerates the catalyst. acs.org

In the hydrogenation of 2-phenyl-1-butene catalyzed by an organosamarium complex, the reaction was found to be zeroth order in olefin concentration, half order in lanthanide concentration, and first order in hydrogen pressure. researchgate.net This rate law suggests a rapid pre-equilibrium involving a dimeric form of the catalyst and a turnover-limiting hydrogenolysis of a samarium-alkyl intermediate. researchgate.net

Kinetic isotope effects provide further insight into bond-breaking and bond-forming steps. researchgate.netnih.govnih.gov A primary KIE is observed when a bond to the isotopically substituted atom is broken in the rate-determining step. wikipedia.org For some organolanthanide-catalyzed cyclizations, KIEs have been observed, supporting the proposed mechanistic steps. researchgate.net For example, in the hydrogenation of 2-phenyl-1-butene, a k(H₂)/k(D₂) value of 1.5-2.3 at 25°C was measured, consistent with hydrogenolysis being the turnover-limiting step. researchgate.net The study of KIEs can also help to distinguish between different mechanistic pathways, such as concerted versus stepwise reactions. nih.gov

Influence of Molecular Structure on Catalytic Performance

Role of Stereocenters and Substituents on Enantioselectivity

The enantioselectivity of a catalytic reaction is highly dependent on the structure of the chiral catalyst, including the configuration of its stereocenters and the nature of its substituents. In the context of forming chiral pyrrolidines, the catalyst's structure creates a specific chiral environment that directs the stereochemical outcome of the reaction. nih.govbohrium.com

In organolanthanide-catalyzed hydroamination/cyclization, the chiral auxiliaries attached to the catalyst play a pivotal role. For instance, catalysts with (+)-neomenthyl, (-)-menthyl, and (-)-phenylmenthyl groups have been used to produce chiral 2-methylpyrrolidines. researchgate.net The configuration of the catalyst directly influences the configuration of the product; an (R)-configured catalyst tends to produce an (R)-configured product, and vice versa. researchgate.net The stereochemistry of the product can often be rationalized by considering the approach of the substrate to the metal center via a specific transition state, such as a chair-like, seven-membered transition state for olefin insertion. researchgate.net

Substituents on the pyrrolidine ring of the catalyst can also have a profound effect on enantioselectivity. nih.gov In some organocatalytic systems, such as those using aryl pyrrolidine-based hydrogen-bond donors, even subtle changes like replacing a hydrogen with a methyl group can lead to significant differences in the induced enantioselectivity. nih.gov The judicious choice of both the substrate and the catalyst antipode allows for the selective formation of various pyrrolidine isomers. nih.gov

Steric and Electronic Effects in Catalysis

Both steric and electronic effects of the catalyst and substrate are critical in determining the rate and selectivity of a reaction. nih.govsemanticscholar.org In organolanthanide-catalyzed reactions, the bulky substituents on the catalyst, such as the trimethylsilyl (B98337) groups, and the steric nature of the chiral auxiliary influence the approach of the substrate and the stability of the transition state. researchgate.net The reactivity of a methyl group, for example, is dependent on its adjacent substituents. wikipedia.org While generally unreactive, its properties can be modulated by its electronic environment. wikipedia.org

The size of the lanthanide metal ion itself has a significant impact on catalytic activity, a factor that is often exploited in catalyst design. rsc.orgacs.org The electronic properties of the ligands also play a crucial role. For instance, the use of phosphoramidite (B1245037) ligands in palladium-catalyzed cycloadditions has been shown to be highly effective for the synthesis of chiral pyrrolidines. nih.gov Modifying the electronic nature of these ligands, such as by substituting phenyl groups with naphthyl or biphenyl (B1667301) groups, can lead to substantial improvements in enantiomeric excess. nih.gov

In some catalytic systems, the interplay between steric and electronic effects can be complex. For example, the conformation of a ligand can create a sterically crowded pocket around the reaction center, which can accelerate certain reaction steps like migratory insertion by relieving steric strain. nih.gov Furthermore, the electronic contribution of heteroatoms within the ligand can stabilize the transition state, further enhancing the reaction rate. nih.gov The methyl groups on the pyrrolidine ring contribute to the steric bulk, influencing the catalyst's reactivity and selectivity in specific chemical transformations. frontiersin.org

Role As a Versatile Molecular Scaffold in Advanced Organic Synthesis

Building Block for Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental components of countless natural products and synthetic drugs. nih.gov The pyrrolidine (B122466) ring, in particular, is a recurring motif in a multitude of biologically active compounds. nih.gov Chiral building blocks like (R)-2,2,4-Trimethylpyrrolidine are crucial in modern drug discovery for the efficient synthesis of molecules with defined stereochemistry, which is paramount since biological targets are themselves chiral and interactions often require a strict match. nih.gov

The synthesis of enantiomerically pure compounds is a central goal of organic chemistry, and the use of chiral building blocks is a highly effective strategy. this compound, with its defined stereocenter at the C4 position, serves as an excellent starting material or chiral auxiliary for the synthesis of other complex chiral pyrrolidines and related nitrogen heterocycles. nih.gov The inherent stereochemistry of the building block can be transferred to the final product, guiding the formation of new stereocenters with high selectivity.

The synthesis of substituted pyrrolidines often begins with existing cyclic precursors like proline or its derivatives. Molecules like this compound provide an alternative, non-amino acid-based chiral pool for generating structural diversity. Synthetic methodologies such as [3+2] cycloaddition reactions of azomethine ylides are commonly employed to construct the pyrrolidine ring, and starting with a chiral fragment can induce high diastereoselectivity in the final product. enamine.net The trimethyl-substituted scaffold offers steric hindrance that can further influence the stereochemical outcome of subsequent reactions, allowing chemists to construct highly substituted, complex heterocyclic systems with a high degree of control.

Interactive Table 1: Examples of FDA-Approved Drugs Featuring a Pyrrolidine Scaffold

Drug NameTherapeutic ClassKey Structural Feature
Captopril Antihypertensive (ACE Inhibitor)Contains a proline (pyrrolidine-2-carboxylic acid) moiety. lifechemicals.com
Aniracetam Nootropic (Anti-Alzheimer)Features a pyrrolidinone ring. nih.gov
Clindamycin AntibioticIncorporates a substituted proline derivative. nih.gov
Daridorexant Insomnia TreatmentContains a complex pyrrolidine-based structure. nih.gov
Pacritinib JAK-2 InhibitorUtilizes a pyrrolidine ring within its complex heterocyclic system. nih.gov

Precursor in the Synthesis of Biologically Active Molecules

The pyrrolidine nucleus is one of the most preferred scaffolds in pharmaceutical science, appearing in numerous FDA-approved drugs. nih.govenamine.net Its derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and antitumoral properties. nih.gov The utility of this compound as a precursor lies in its ability to impart specific three-dimensional features and chirality to a target molecule, which can significantly influence its binding affinity and selectivity for a biological target. nih.gov

The incorporation of pre-synthesized, stereochemically defined building blocks is a common strategy in drug discovery to accelerate the synthesis of complex molecules. nih.gov this compound is a prime example of such a building block, valued for its ability to introduce a rigid, sp³-rich, and chiral core into a larger molecule. nih.gov A higher fraction of sp³-hybridized carbons (Fsp³) in a drug candidate is often correlated with improved physicochemical properties, such as higher solubility and lower off-target promiscuity. nih.gov The trimethyl substitution pattern on the pyrrolidine ring contributes to both the steric bulk and the lipophilicity of the resulting scaffold, properties that medicinal chemists can leverage to fine-tune the pharmacokinetic and pharmacodynamic profile of a new chemical entity.

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators are a class of drugs designed to correct the function of the defective protein responsible for cystic fibrosis. cff.org These drugs are often complex molecules, and their development represents a significant achievement in precision medicine. nih.gov CFTR modulators are categorized as correctors, which help the protein fold correctly and traffic to the cell surface, or potentiators, which enhance the channel's opening probability. researchgate.net

The synthesis of advanced pharmaceuticals like the CFTR corrector Galicaftor (ABBV-2222) involves intricate, multi-step processes to construct the final complex architecture. nih.govnih.gov While chiral pyrrolidine cores are integral to many advanced therapeutic agents, a specific, documented synthetic route for a marketed or late-stage clinical CFTR modulator that directly employs this compound as a starting material was not identified in the reviewed literature. However, the fundamental importance of chiral building blocks in creating molecules with precise three-dimensional arrangements makes scaffolds like this compound highly valuable and relevant for the design and synthesis of next-generation modulators. The defined stereochemistry is critical for ensuring specific interactions with the target protein, a key requirement for potent and selective drug action.

Integration into Complex Organic Architectures

The demand for novel chemical entities with unique three-dimensional shapes has driven chemists to explore more complex molecular architectures. Moving away from traditional "flat" aromatic structures is a key trend in modern medicinal chemistry. nih.gov Chiral building blocks like this compound are instrumental in this endeavor, providing a rigid and stereochemically defined platform upon which to build more elaborate structures.

Spirocycles, which are bicyclic systems joined by a single common atom, have gained significant popularity in drug design. nih.gov This structural motif enforces a rigid, three-dimensional conformation, which can enhance binding affinity to a biological target and improve selectivity. nih.gov The synthesis of spiro-pyrrolidines is often achieved through multicomponent [3+2] cycloaddition reactions, where an azomethine ylide reacts with an exocyclic double bond to form the spiro-fused ring system. mdpi.comuri.edu

While specific examples detailing the use of this compound in the synthesis of spirocyclic scaffolds are not prominent in the literature, its structure makes it a conceptually ideal candidate for such transformations. By functionalizing the pyrrolidine ring or the nitrogen atom, it could be elaborated into a precursor for cycloaddition reactions. The inherent chirality of the this compound scaffold would be expected to exert significant stereocontrol over the formation of the new spirocyclic system, providing a direct route to enantiomerically enriched, complex 3D structures for medicinal chemistry applications.

Interactive Table 2: Characteristics and Synthetic Potential of this compound

CharacteristicDescriptionImplication in Organic Synthesis
Chirality Contains a defined stereocenter at the C4 position.Enables stereoselective synthesis of chiral molecules; acts as a chiral auxiliary or building block. nih.gov
sp³-Rich Scaffold Saturated, non-planar five-membered ring.Increases the three-dimensionality of target molecules, which can improve solubility and reduce off-target effects. nih.govnih.gov
Trimethyl Substitution Methyl groups at C2 and C4 positions.Provides steric bulk that can influence reaction selectivity and modulates the lipophilicity of the scaffold.
Secondary Amine The nitrogen atom is a secondary amine.Offers a reactive site for further functionalization, such as N-alkylation or N-acylation, to build more complex structures.
Synthetic Versatility Can be a precursor for heterocycles, pharmaceutical scaffolds, and complex architectures.Serves as a versatile starting point for a wide range of biologically active molecules and novel chemical entities. nih.gov

Formation of Peptidic Organocatalysts from this compound: An Area of Untapped Potential in Asymmetric Synthesis

Despite extensive investigation into pyrrolidine-based organocatalysts, a comprehensive review of scientific literature reveals a notable absence of published research on the formation and application of peptidic organocatalysts—specifically dipeptides and tripeptides—derived from the this compound scaffold. While the broader field of organocatalysis extensively utilizes proline and its derivatives to construct highly effective peptide-based catalysts, the unique structural features of this compound remain an unexplored frontier in this domain.

The field of asymmetric organocatalysis has established that the modular nature of peptides allows for the fine-tuning of the catalyst's steric and electronic properties. This is typically achieved by coupling a pyrrolidine moiety, which serves as the catalytic core, with various amino acid residues. These peptidic extensions create a defined chiral environment around the catalytic site, influencing the stereochemical outcome of a reaction. Research has shown that even subtle changes in the peptide sequence can lead to significant variations in enantioselectivity and reactivity.

Numerous studies have detailed the successful application of di- and tripeptides derived from L-proline and its substituted analogs (such as 4-hydroxyproline) in a variety of asymmetric transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. These catalysts leverage the secondary amine of the pyrrolidine ring to activate substrates through the formation of enamine or iminium ion intermediates, while the attached peptide chain provides additional stereocontrol through hydrogen bonding and steric hindrance.

However, the potential advantages that the this compound scaffold could offer to this class of catalysts are yet to be documented. The gem-dimethyl group at the C2 position and the methyl group at the C4 position of this particular pyrrolidine derivative would introduce significant steric bulk. This structural rigidity could potentially lead to higher levels of stereochemical control in catalytic transformations by creating a more defined and constrained transition state.

The synthesis of such peptidic organocatalysts would likely follow established peptide coupling protocols, where the secondary amine of this compound would be acylated with a protected amino acid. Subsequent deprotection and further coupling steps would yield the desired di- or tripeptidic structures. The performance of these novel catalysts in key asymmetric reactions would be of considerable interest to the synthetic chemistry community.

Q & A

Q. What are the recommended synthetic routes for (R)-2,2,4-Trimethylpyrrolidine, and how do reaction conditions influence stereochemical outcomes?

Synthesis typically involves catalytic hydrogenation or reductive amination of precursor ketones or imines. For example, reductive amination of 2,2,4-trimethylpyrrolidone with chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer. Elevated temperatures (165–200°C) and high pressures (17–21 MPa) are critical for achieving high enantiomeric excess (ee) in continuous-flow reactors . Key factors include:

  • Catalyst selection : Chiral catalysts prioritize stereochemical control.
  • Pressure/Temperature : Higher pressures favor ring closure and reduce side reactions.
  • Purification : Chromatography or recrystallization resolves diastereomers.

Q. How can researchers characterize the purity and stereochemistry of this compound?

Methodological approaches include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR distinguish methyl group environments and confirm regiochemistry .
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers; retention times correlate with ee .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular weight and detects impurities (e.g., unreacted intermediates) .

Q. What biological activities are associated with pyrrolidine derivatives, and how can this compound be evaluated for similar properties?

Pyrrolidines are studied for antimicrobial, anticancer, and enzyme-inhibitory activities. For this compound:

  • In vitro assays : Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) using broth microdilution .
  • Mechanistic studies : Molecular docking predicts binding to targets like cytochrome P450 or kinases .
  • Toxicity screening : Use mammalian cell lines (e.g., HEK293) to assess IC50_{50} values .

Advanced Research Questions

Q. How can researchers optimize reaction yields and enantioselectivity in asymmetric synthesis?

  • DoE (Design of Experiments) : Vary catalyst loading, solvent polarity, and temperature to identify optimal conditions. For example, polar aprotic solvents (e.g., THF) enhance hydrogenation efficiency .
  • Kinetic Resolution : Use lipases or transition-metal catalysts to selectively convert one enantiomer, improving ee .
  • In-situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .

Q. How should contradictory data in biological activity studies be addressed?

Contradictions often arise from:

  • Impurities : Residual solvents or byproducts (e.g., N-oxides) may skew results. Validate purity via GC-MS or elemental analysis .
  • Assay Conditions : Variations in pH, temperature, or cell passage number affect outcomes. Standardize protocols across replicates .
  • Structural Analogues : Compare data with isomers (e.g., 3,3,4-Trimethylpyrrolidine) to isolate stereochemical effects .

Q. What computational tools are effective for predicting the reactivity and metabolic stability of this compound?

  • DFT Calculations : Model transition states to predict regioselectivity in substitution reactions .
  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (lipophilicity) and metabolic clearance .
  • MD Simulations : Simulate binding dynamics with protein targets (e.g., GPCRs) to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.